molecular formula C6H5ClFNO B2382516 2-Chloro-4-fluoro-6-methoxypyridine CAS No. 1227502-57-9

2-Chloro-4-fluoro-6-methoxypyridine

Cat. No.: B2382516
CAS No.: 1227502-57-9
M. Wt: 161.56
InChI Key: BVXDGCSXOMULNR-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-methoxypyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and methoxy groups

Mechanism of Action

Target of Action

It’s known that fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound may interact with its targets in a unique manner, potentially involving the strong electron-withdrawing substituent in the aromatic ring .

Biochemical Pathways

It’s known that fluoropyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in the formation of carbon-carbon bonds in biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Given its use in the synthesis of various biologically active compounds , it’s likely that the compound has significant effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-methoxypyridine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment, such as transition metals in SM cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-6-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method includes the preparation starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These methods typically involve nucleophilic substitution reactions where the nitro group is replaced by a methoxy group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, dioxane.

    Coupling Reactions: Palladium catalysts, boron reagents, and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-6-methoxypyridine is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties.

Properties

IUPAC Name

2-chloro-4-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXDGCSXOMULNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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